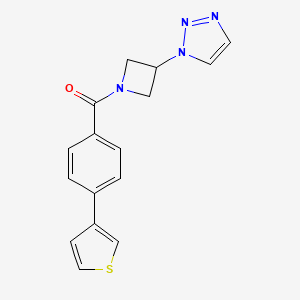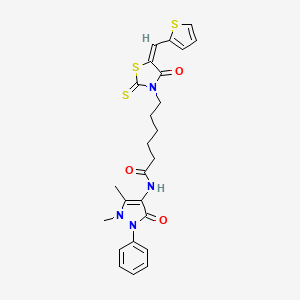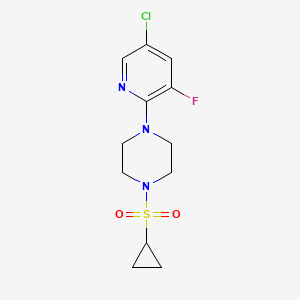
1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine, also known as CFPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways involved in cancer cell growth and neurodegeneration. 1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine has been shown to inhibit the activity of various kinases, including Akt and ERK, which are known to play a crucial role in cancer cell survival and proliferation. Furthermore, 1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine has been found to modulate the expression of several genes involved in neurodegeneration, suggesting that it may exert its neuroprotective effects through multiple pathways.
Biochemical and Physiological Effects
1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and modulation of gene expression. Additionally, 1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine has been found to protect neurons from oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to penetrate the blood-brain barrier. However, 1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine also has some limitations, including its relatively short half-life and potential toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research on 1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine, including the development of novel analogs with improved pharmacological properties, the investigation of its potential as a combination therapy with other anticancer drugs, and the exploration of its potential for the treatment of other neurological disorders. Additionally, further studies are needed to elucidate the precise mechanisms underlying the anticancer and neuroprotective effects of 1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine, which could lead to the development of more effective therapies for these diseases.
Synthesemethoden
1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine can be synthesized using a multistep process that involves the reaction of 5-chloro-3-fluoropyridine-2-carboxylic acid with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with piperazine, followed by purification to obtain the final product in high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. It has been shown to exhibit potent inhibitory activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine has been found to possess neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-(5-chloro-3-fluoropyridin-2-yl)-4-cyclopropylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFN3O2S/c13-9-7-11(14)12(15-8-9)16-3-5-17(6-4-16)20(18,19)10-1-2-10/h7-8,10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXLREOPUZGEAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=N3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2578106.png)

![3-(3-Bromophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2578112.png)
![N-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2578114.png)
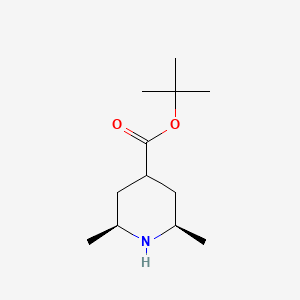
![Methyl 4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2578119.png)
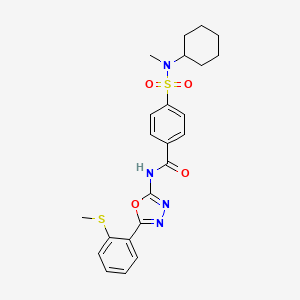
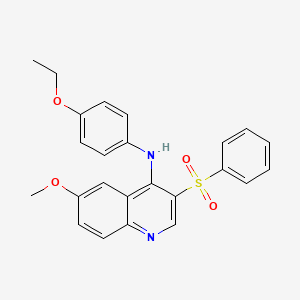

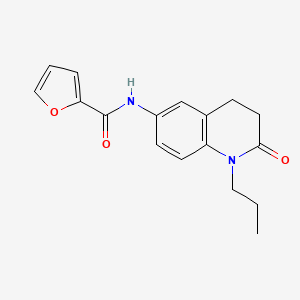
![6-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2578126.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2578127.png)
